molecular formula C19H25Cl2N3O2 B11816478 5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride

カタログ番号: B11816478
分子量: 398.3 g/mol
InChIキー: XWEADCYFHGAPNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazine Heterocycle Optimization in Modern Drug Discovery

The pyridazine ring system serves as the central scaffold in this molecule, contributing unique electronic and steric properties that enhance drug-target interactions. Pyridazine’s 1,2-diazine structure introduces a high dipole moment (4.22 D) due to asymmetric electron distribution, which promotes π-π stacking interactions with aromatic residues in biological targets. This characteristic distinguishes pyridazine from other azines like pyridine or pyrimidine, as demonstrated by its superior ability to engage in dual hydrogen-bonding interactions with complementary protein motifs.

Recent structural studies of FDA-approved pyridazine-containing drugs, such as relugolix and deucravacitinib, reveal that the heterocycle’s weak basicity (pK~a~ ≈ 2.3) minimizes off-target interactions with cytochrome P450 enzymes and the hERG potassium channel. In the context of 5-chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride, the pyridazine ring likely serves dual functions:

  • Providing a planar aromatic surface for stacking with tyrosine/phenylalanine residues
  • Positioning the 3-chlorophenol and tetramethylpiperidine substituents in optimal spatial orientations for target engagement

Table 1 compares key physicochemical properties of pyridazine with related azines:

Property Pyridazine Pyridine Pyrimidine
Dipole Moment (D) 4.22 2.02 2.10
LogP -0.38 0.65 -0.33
Hydrogen Bond Acceptor 2 1 2
Polar Surface Area (Ų) 25.6 12.9 25.6

Data derived from experimental measurements

The compound’s 6-oxy substitution pattern on the pyridazine ring follows trends observed in clinical-stage molecules like vapendavir, where ether linkages improve metabolic stability compared to ester bioisosteres. This design choice likely enhances oxidative stability while maintaining the heterocycle’s hydrogen-bonding capacity.

Role of Tetramethylpiperidine Ether Substituents in Target Engagement

The 2,2,6,6-tetramethylpiperidin-4-yl ether moiety introduces significant steric bulk and basicity (pK~a~ ≈ 10.5) to the molecule. This substituent serves three primary functions:

  • Stereochemical Control : The chair conformation of the tetramethylpiperidine ring positions the ether oxygen atom axially, creating a defined spatial relationship with the pyridazine scaffold that matches complementary binding pockets
  • Solubility Modulation : While the piperidine nitrogen’s basicity increases water solubility as a hydrochloride salt, the four methyl groups provide lipophilic bulk that balances membrane permeability
  • Metabolic Protection : The geminal dimethyl groups at C-2 and C-6 positions hinder oxidative metabolism by cytochrome P450 enzymes, as demonstrated in related piperidine-containing therapeutics

Molecular modeling suggests the tetramethylpiperidine group may engage in cation-π interactions with arginine/lysine residues through its protonated nitrogen center. This interaction motif has been validated in kinase inhibitors where basic nitrogen atoms coordinate with conserved acidic residues in ATP-binding pockets.

The ether linkage (-O-) between piperidine and pyridazine introduces rotational constraints compared to more flexible alkyl chains. This semi-rigid connection likely reduces entropic penalties upon target binding while maintaining sufficient conformational flexibility for induced-fit interactions.

Intramolecular Hydrogen Bonding Networks in Conformational Restriction

The phenolic hydroxyl group at the 2-position of the chlorobenzene ring participates in a critical intramolecular hydrogen bond (IMHB) with the pyridazine nitrogen at position 4. This interaction creates a pseudo-six-membered ring that constrains molecular conformation, as shown in Figure 1:

$$
\text{Figure 1: Proposed IMHB network (} \text{O-H} \cdots \text{N} \text{ distance ≈ 2.1 Å, angle ≈ 155°)}
$$

Such IMHBs reduce the molecule’s polar surface area by ~20 Ų compared to non-bonded conformers, significantly enhancing membrane permeability while maintaining aqueous solubility through ionizable groups. Studies on analogous systems demonstrate that IMHB-induced conformational restriction can improve oral bioavailability by 3-5 fold compared to flexible analogues.

The chlorine substituent at position 5 of the phenol ring serves dual purposes:

  • Electron-withdrawing effects that strengthen the O-H bond (increasing IMHB stability)
  • Halogen bonding potential with protein carbonyl groups

This strategic placement follows design principles observed in HIV protease inhibitors where chlorine atoms participate in both hydrophobic interactions and halogen bonding networks.

The hydrochloride salt form introduces additional ionic interactions in crystalline and dissolved states. Protonation of the piperidine nitrogen (pK~a~ ≈ 10.5) creates a strong charge-assisted hydrogen bond with the counterion, which improves dissolution kinetics while maintaining solid-state stability.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

分子式

C19H25Cl2N3O2

分子量

398.3 g/mol

IUPAC名

5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride

InChI

InChI=1S/C19H24ClN3O2.ClH/c1-18(2)10-13(11-19(3,4)23-18)25-17-8-7-15(21-22-17)14-6-5-12(20)9-16(14)24;/h5-9,13,23-24H,10-11H2,1-4H3;1H

InChIキー

XWEADCYFHGAPNJ-UHFFFAOYSA-N

正規SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)Cl)O)C.Cl

製品の起源

United States

準備方法

Preparation of 3-Bromo-6-chloropyridazine

The pyridazine core is synthesized from 1,4-diketone precursors via cyclization with hydrazine hydrate. For example, reacting mucochloric acid (tetrachlorofuran-2,5-dione) with hydrazine forms 3,6-dichloropyridazine, which is brominated at the 3-position using hydrobromic acid and hydrogen peroxide.

Reaction Conditions :

  • Solvent : Acetic acid.

  • Catalyst : Iron(III) bromide.

  • Temperature : 80–100°C.

  • Yield : ~65%.

Suzuki-Miyaura Coupling for Phenolic Attachment

A palladium-catalyzed coupling attaches the phenol group to the pyridazine. The 3-bromo-6-chloropyridazine reacts with 2-hydroxyphenylboronic acid under Suzuki conditions:

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : Na₂CO₃.

  • Solvent : Dimethoxyethane (DME)/water (4:1).

  • Temperature : 90°C, 12 h.

  • Yield : ~70%.

Nucleophilic Substitution for Piperidine-Oxy Incorporation

The 6-chloro group on the pyridazine undergoes substitution with 4-hydroxy-2,2,6,6-tetramethylpiperidine. This step leverages a copper-catalyzed Ullmann-type coupling to form the ether linkage.

Reaction Conditions :

  • Base : K₂CO₃.

  • Catalyst : CuI (10 mol%).

  • Solvent : DMSO.

  • Temperature : 90°C, 24 h.

  • Yield : ~55%.

Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, where CuI facilitates the formation of a phenoxy radical intermediate, enabling nucleophilic attack by the piperidine alcohol.

Chlorination of the Phenolic Ring

Electrophilic aromatic substitution introduces the chlorine atom at the phenol’s 5-position. Using N-chlorosuccinimide (NCS) in the presence of FeCl₃ as a Lewis acid achieves regioselective chlorination.

Reaction Conditions :

  • Chlorinating Agent : NCS (1.1 eq).

  • Catalyst : FeCl₃ (0.1 eq).

  • Solvent : Dichloromethane (DCM).

  • Temperature : 25°C, 6 h.

  • Yield : ~85%.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in anhydrous ethanol to form the hydrochloride salt.

Procedure :

  • Dissolve the free base in ethanol (20 mL/g).

  • Bubble HCl gas until pH < 2.

  • Concentrate under reduced pressure and recrystallize from ethanol/diethyl ether.

  • Yield : >95%.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds:

Compound ¹H NMR (δ, ppm) MS (m/z)
3-Bromo-6-chloropyridazine8.52 (s, 1H, H-4), 8.21 (s, 1H, H-5)207 [M+H]⁺
6-((2,2,6,6-Tetramethylpiperidin-4-yl)oxy)-3-(2-hydroxyphenyl)pyridazine7.85 (d, J=8 Hz, 1H, H-5), 6.95 (d, J=8 Hz, 1H, H-3), 4.50 (m, 1H, piperidine-O)358 [M+H]⁺
Final hydrochloride salt7.90 (s, 1H, H-5), 7.45 (d, J=8 Hz, 1H, H-3), 4.60 (m, 1H, piperidine-O), 2.10 (s, 12H, CH₃)395 [M+H]⁺

Industrial-Scale Considerations

For bulk synthesis, the Canadian patent CA3182324A1 highlights the importance of:

  • Solvent Recycling : DMSO is recovered via distillation (>90% efficiency).

  • Catalyst Removal : Copper residues are eliminated using EDTA washes.

  • Crystallization Optimization : Ethanol/water mixtures improve salt purity (>99.5%).

Challenges and Optimization Strategies

  • Low Coupling Yields : Increasing CuI loading to 15 mol% improves yields to 65% but raises purification costs.

  • Regioselectivity in Chlorination : Using dichloroethane as a solvent minimizes di-chlorinated byproducts (<5%).

  • Piperidine Solubility : Pre-activating the alcohol with NaH enhances reactivity in DMSO .

化学反応の分析

反応の種類

5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩は、次のような様々な化学反応を受ける可能性があります。

    酸化: この化合物は、用いられる酸化剤と条件に応じて、異なる生成物を生成するために酸化することができます。

    還元: 還元反応は官能基を変換し、新しい誘導体の形成につながります。

    置換: 塩素化フェノール基は、求核置換反応に関与し、塩素原子を他の置換基に置換することができます。

一般的な試薬と条件

これらの反応に用いられる一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。反応条件は様々ですが、多くの場合、所望の変換を実現するために、制御された温度、特定の溶媒、および触媒が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。例えば、酸化はキノンを生成する可能性がありますが、置換反応は様々な置換フェノールを生成することができます。

科学的研究の応用

Central Nervous System Disorders

The compound has been investigated for its potential as a therapeutic agent in treating various central nervous system (CNS) disorders. Research indicates that it may act as an allosteric modulator of G protein-coupled receptors (GPCRs), which are pivotal in the treatment of CNS conditions such as Alzheimer's disease and mild cognitive impairment. The modulation of these receptors can lead to improved neurotransmitter signaling, offering a novel approach to managing neurodegenerative diseases .

Metabolic Syndrome Treatment

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride has shown promise in the treatment of metabolic syndrome components, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism and is linked to insulin resistance and hypertension .

Case Study 1: Neuroprotective Effects

A study demonstrated that derivatives of this compound exhibited neuroprotective effects in animal models of Alzheimer's disease. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests .

Case Study 2: Anti-Diabetic Activity

In another investigation focusing on metabolic disorders, the compound was tested for its ability to lower blood glucose levels in diabetic rats. The results showed significant reductions in fasting glucose levels and improvements in insulin sensitivity compared to control groups .

作用機序

5-クロロ-2-(6-((2,2,6,6-テトラメチルピペリジン-4-イル)オキシ)ピリダジン-3-イル)フェノール塩酸塩が効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節し、様々な生化学的経路に影響を与えます。正確なメカニズムは、特定の用途と化合物が使用されている生物学的文脈によって異なります。

類似化合物との比較

Key Observations :

  • The tetramethylpiperidine group in the target compound likely enhances lipophilicity and CNS penetration compared to simpler piperidine derivatives (e.g., ’s compound) .
  • Unlike sulfonyl chloride analogs (), the target compound’s phenol and pyridazine core may confer distinct hydrogen-bonding interactions, influencing receptor binding .

Physicochemical Properties

Hydrochloride salts (common in , and the target compound) improve aqueous solubility, critical for oral bioavailability. Chloro substituents (shared with and ) contribute to electron-withdrawing effects, stabilizing the aromatic system and influencing metabolic stability .

生物活性

5-Chloro-2-(6-((2,2,6,6-tetramethylpiperidin-4-yl)oxy)pyridazin-3-yl)phenol hydrochloride (CAS No. 1562343-70-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C19H25ClN3O2, with a molecular weight of 398.33 g/mol. The compound features a chloro-substituted phenolic structure linked to a pyridazine moiety through a tetramethylpiperidine side chain .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. Similar compounds have been shown to inhibit cyclooxygenases (COX), which are critical in the conversion of arachidonic acid to prostaglandins, thus modulating inflammatory responses .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures exhibit antimicrobial properties by disrupting bacterial protein synthesis and cell wall formation .
  • Neuroprotective Effects : Some studies indicate potential neuroprotective effects due to the presence of the tetramethylpiperidine moiety, which may influence neurotransmitter systems and provide protection against neurodegenerative processes .

Pharmacological Profile

The pharmacological profile includes various aspects such as solubility, permeability, and metabolic stability:

Property Value
Log P (octanol-water partition coefficient)5.66
BBB PermeantYes
CYP450 InhibitionCYP3A4 inhibitor
ToxicityModerate

These properties suggest that the compound has favorable characteristics for oral bioavailability and potential central nervous system penetration .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of similar compounds:

Q & A

Q. How can computational tools enhance the design of derivatives with improved potency?

  • Answer : Utilize:
  • QSAR Modeling : Corrogate structural descriptors (e.g., Hammett constants) with activity data.
  • Molecular Docking : Predict binding modes to targets (e.g., using AutoDock Vina).
  • ADMET Prediction : Software like SwissADME to forecast absorption and toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。